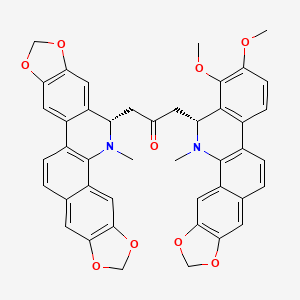

(+/-)-Bocconarborine A

Description

Propriétés

Formule moléculaire |

C44H36N2O9 |

|---|---|

Poids moléculaire |

736.8 g/mol |

Nom IUPAC |

1-[(13R)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl]-3-[(11S)-12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaen-11-yl]propan-2-one |

InChI |

InChI=1S/C44H36N2O9/c1-45-32(31-18-40-39(54-21-55-40)17-30(31)27-8-6-23-12-36-38(53-20-51-36)16-29(23)43(27)45)13-24(47)14-33-41-25(9-10-34(48-3)44(41)49-4)26-7-5-22-11-35-37(52-19-50-35)15-28(22)42(26)46(33)2/h5-12,15-18,32-33H,13-14,19-21H2,1-4H3/t32-,33+/m0/s1 |

Clé InChI |

MQZDOSAHCDNWQT-JHOUSYSJSA-N |

SMILES |

CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)CC(=O)CC7C8=C(C=CC(=C8OC)OC)C9=C(N7C)C1=CC2=C(C=C1C=C9)OCO2 |

SMILES isomérique |

CN1[C@H](C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)CC(=O)C[C@@H]7C8=C(C=CC(=C8OC)OC)C9=C(N7C)C1=CC2=C(C=C1C=C9)OCO2 |

SMILES canonique |

CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)CC(=O)CC7C8=C(C=CC(=C8OC)OC)C9=C(N7C)C1=CC2=C(C=C1C=C9)OCO2 |

Origine du produit |

United States |

Natural Occurrence and Chemotaxonomic Context of +/ Bocconarborine a

Botanical Sources: Bocconia arborea and Related Genera

(+/-)-Bocconarborine A is a naturally occurring alkaloid that has been identified in Bocconia arborea, a flowering shrub belonging to the Papaveraceae family. scielo.org.mxresearchgate.netscielo.org.mx This plant is the primary documented source of this compound. Chemical investigations of the aerial parts of Bocconia arborea have led to the isolation and characterization of this compound. scielo.org.mxredalyc.org

The genus Bocconia is closely related to the Asian genus Macleaya. scielo.org.mxscielo.org.mx While this compound was first discovered in Bocconia arborea, subsequent research has also identified its presence in the leaves of Macleaya cordata and the whole plant of Macleaya microcarpa. nih.govresearchgate.netresearchgate.net This shared occurrence highlights the close chemical relationship between these two genera.

Geographic Distribution of Bocconia and Macleaya Genera and Implications for Phytochemical Diversity

The geographical distribution of the Bocconia and Macleaya genera is distinctly separated. The genus Bocconia, which includes approximately nine species, is found in the tropical regions of Mexico, as well as Central and South America. scielo.org.mxresearchgate.netscielo.org.mxnih.gov Bocconia arborea, the principal source of this compound, is widespread in Mexico. scielo.org.mxresearchgate.netscielo.org.mx

In contrast, the genus Macleaya is native to East Asia. nih.govliisma.org Macleaya cordata is found in Japan, eastern China, and Taiwan, while Macleaya microcarpa is distributed in East Asia and is commonly found in South and Northwest China. nih.govliisma.org The disjunct distribution of these two genera, one in the Americas and the other in Asia, yet sharing complex alkaloids like this compound, presents intriguing questions for phytochemical evolution and diversity. It suggests a common ancestral lineage with a subsequent geographical separation and parallel evolution of biosynthetic pathways.

Chemotaxonomic Relationship within Papaveraceae (Tribe Bocconieae) and Alkaloid Profiling

The genera Bocconia and Macleaya constitute the tribe Bocconieae within the Papaveraceae family. nih.govnih.gov This tribe is characterized by the production of a rich array of isoquinoline (B145761) alkaloids. nih.govnih.govmaxapress.com The chemical profile of these plants is a key chemotaxonomic marker, revealing relationships between species and genera.

The Papaveraceae family is well-known for its diverse alkaloid content, including types like protoberberines and protopines. scielo.org.mxscielo.org.mxmdpi.com The tribe Bocconieae is particularly noted for its production of benzophenanthridine alkaloids. scielo.org.mxscielo.org.mxmdpi.com The presence of this compound, a complex dimeric benzophenanthridine alkaloid, in both Bocconia and Macleaya species provides strong chemotaxonomic evidence for their close relationship. nih.gov This shared chemistry supports the classification of these two genera within the same tribe.

Co-occurrence with Related Alkaloids (e.g., Bocconarborine B, Dihydrosanguinarine (B1196270), Dihydrochelerythrine)

The chemical environment in which this compound is found is rich with structurally related alkaloids. In Bocconia arborea, it co-occurs with its diastereomer, (+/-)-Bocconarborine B. scielo.org.mxredalyc.org

Furthermore, the extracts of Bocconia arborea and other species in the tribe contain a variety of other benzophenanthridine alkaloids. These include the more common dihydrosanguinarine and dihydrochelerythrine (B1200217). scielo.org.mxnih.govcaymanchem.comchemicalbook.com Dihydrosanguinarine has been identified as a bioactive metabolite in Bocconia arborea. nih.govnih.govdntb.gov.ua Dihydrochelerythrine is another prominent alkaloid found in this species. nih.govcaymanchem.comchemicalbook.com

The co-occurrence of these alkaloids suggests a shared biosynthetic pathway. Protopine and allocryptopine (B104922) are considered precursors to sanguinarine (B192314) and chelerythrine (B190780), which are in turn related to their dihydro- derivatives. The complex structure of this compound is believed to be derived from the combination of two benzophenanthridine units.

Other alkaloids frequently isolated alongside this compound and its relatives in Bocconia and Macleaya species include sanguinarine, chelerythrine, protopine, and allocryptopine. atamanchemicals.comtandfonline.comtandfonline.comtandfonline.com For instance, studies on Bocconia frutescens have also revealed the presence of dihydrochelerythrine and (±)-6-acetonyldihydrosanguinarine. tandfonline.comtandfonline.com The consistent co-habitation of these various alkaloids across the Bocconieae tribe underscores the unified and distinct chemical signature of this botanical group.

Isolation Methodologies and Advanced Structural Characterization of +/ Bocconarborine a

Advanced Extraction and Chromatographic Techniques for Isolation and Purification

The isolation of (+/-)-Bocconarborine A from its natural source, Bocconia arborea, is a meticulous process involving multiple stages of extraction and chromatography. scielo.org.mxnih.gov Initially, the dried and powdered aerial parts of the plant undergo exhaustive extraction. scielo.org.mx This is typically achieved using a sequence of solvents with increasing polarity, such as dichloromethane (B109758) followed by ethanol (B145695), to ensure a broad range of compounds are solubilized. scielo.org.mx

The resulting crude extracts are complex mixtures requiring further separation. Column chromatography is a principal technique employed for this purpose. scielo.org.mxnih.gov The extract is adsorbed onto a solid support, commonly silica (B1680970) gel, and subjected to elution with a gradient of solvents. scielo.org.mx This process often starts with non-polar solvents like n-hexane and gradually incorporates more polar solvents such as chloroform (B151607) and methanol (B129727). scielo.org.mx This gradient elution separates the components of the extract based on their differing affinities for the stationary and mobile phases. semanticscholar.org Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the compounds of interest. nih.gov Through repeated column chromatography of the ethanolic extract, this compound, along with its diastereomer (+/-)-Bocconarborine B, were successfully isolated as optically inactive substances. scielo.org.mxscielo.org.mx

Application of Advanced Spectroscopic Techniques in Structural Elucidation

Once purified, the definitive structure of this compound was determined through the application of a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR, COSY, DEPT, HMQC, HMBC)

NMR spectroscopy was instrumental in piecing together the molecular framework of this compound. scielo.org.mxemerypharma.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provided the initial overview of the types and numbers of protons and carbons in the molecule. scielo.org.mxorganicchemistrydata.org The ¹H NMR spectrum of Bocconarborine A revealed characteristic signals for methyl groups attached to nitrogen, methoxyl groups, and dioxymethylene groups. scielo.org.mx It also showed distinct patterns for aromatic protons and two ABX systems, which were crucial in identifying the presence of a 1,3-disubstituted acetone (B3395972) linker. scielo.org.mx

Two-dimensional (2D) NMR techniques were then employed to establish the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy) experiments identified proton-proton couplings, revealing which protons are adjacent to each other in the molecule. scielo.org.mxsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlated directly bonded proton and carbon atoms, allowing for the assignment of specific protons to their corresponding carbons. scielo.org.mxcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) experiments were vital for identifying long-range (two- or three-bond) correlations between protons and carbons. scielo.org.mxcolumbia.edu This technique was particularly useful for connecting the different structural fragments, such as linking the 6-hydrosanguinarinyl and 6-hydrochelerythrinyl units to the central acetone bridge. scielo.org.mx

DEPT (Distortionless Enhancement by Polarization Transfer) experiments helped in distinguishing between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. scielo.org.mx

Together, these NMR experiments established the identical chemical connectivity and substitution pattern for both Bocconarborine A and its diastereomer, Bocconarborine B. scielo.org.mx

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry provided crucial information about the molecular weight and elemental composition of this compound. researcher.life Electron Ionization Mass Spectrometry (EIMS) showed a molecular ion peak ([M]⁺) at an m/z of 736. scielo.org.mx This finding, in conjunction with NMR data, led to the deduction of the molecular formula C₄₄H₃₆N₂O₉. scielo.org.mx High-Resolution Mass Spectrometry (HRMS) is often used to confirm the exact mass to several decimal places, which allows for the unambiguous determination of the elemental formula by distinguishing between compounds with the same nominal mass. hilarispublisher.com

Determination of Relative and Absolute Stereochemistry

A significant challenge in the characterization of this compound was the determination of its stereochemistry. Since the compound was isolated as an optically inactive racemate, the focus was on establishing the relative configuration of its two chiral centers, C-6 and C-6'. scielo.org.mx

The key to solving the relative stereochemistry lay in analyzing the differences in the ¹H NMR chemical shifts between Bocconarborine A and B. scielo.org.mx A notable difference was observed for the C(7')-OCH₃ methoxyl group. scielo.org.mx This variation suggested that the spatial environment of this group was different in the two diastereomers. scielo.org.mx By deducing the preferred conformations of the molecule, it was proposed that in this compound, the methoxyl groups are positioned away from the shielding zone created by the benzophenanthridine systems. scielo.org.mx This led to the assignment of the relative configuration as (6R,6'S) + (6S,6'R) for this compound. scielo.org.mx The absolute configuration describes the exact spatial arrangement of atoms, but for a racemic mixture, both enantiomers are present in equal amounts. libretexts.orgunacademy.com

Conformational Analysis and Diastereomeric Relationship

The acetonyl group can adopt either a pseudo-axial or pseudo-equatorial orientation. scielo.org.mx Considering steric interactions, the pseudo-axial orientation was determined to be the preferred conformation. scielo.org.mx For the 1,3-disubstituted acetone portion, twelve principal conformations are possible, but analysis suggested that arrangements where the substituents are positioned away from the carbonyl group's plane are favored. scielo.org.mxscielo.org.mx

The comparison of ¹H NMR data for Bocconarborine A and B, which showed identical coupling systems but different chemical shifts for certain protons, confirmed their diastereomeric relationship. scielo.org.mx Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which in this case allowed for their separation by chromatography. scielo.org.mx The distinct chemical shifts, particularly for the methoxyl protons, arise from the different spatial arrangements of the bulky benzophenanthridine units in the two diastereomers, leading to different shielding and deshielding effects. scielo.org.mx

Challenges in Structural Assignment and Stereochemical Determination

The structural elucidation of this compound presented several challenges. The primary difficulty was establishing the relative stereochemistry of the two distant chiral centers. scielo.org.mx Without techniques like X-ray crystallography, the assignment had to be inferred from subtle differences in NMR spectra, which required a detailed and complex conformational analysis. scielo.org.mx The flexibility of the acetone linker allows for multiple possible low-energy conformations, making it difficult to pinpoint the exact arrangement responsible for the observed NMR shifts. scielo.org.mx

Furthermore, the fact that the compound is a racemic mixture of two diastereomers, each of which is itself a racemic pair, adds another layer of complexity. scielo.org.mx The isolation of both this compound and B, and the careful comparison of their spectroscopic data, was crucial to overcome these hurdles and confidently assign their respective structures and relative stereochemistries. scielo.org.mx

Biosynthetic Investigations of Benzophenanthridine Alkaloids As Precursors to +/ Bocconarborine a

General Biosynthetic Pathways for Isoquinoline (B145761) Alkaloids

The biosynthesis of isoquinoline alkaloids originates from the amino acid L-tyrosine. cabidigitallibrary.org This precursor undergoes a series of enzymatic reactions, including decarboxylation, ortho-hydroxylation, and deamination, to yield dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.gov The condensation of these two molecules forms the trihydroxylated alkaloid (S)-norcoclaurine, which serves as the central precursor for all benzylisoquinoline alkaloids. nih.gov

From (S)-norcoclaurine, the pathway diverges to produce a vast array of isoquinoline alkaloid skeletons. A key intermediate in many of these pathways is (S)-reticuline. nih.gov The formation of (S)-reticuline from (S)-norcoclaurine involves a sequence of reactions catalyzed by several enzymes, including a 6-O-methyltransferase, an N-methyltransferase, a cytochrome P450 hydroxylase (CYP80B1), and a 4′-O-methyltransferase. nih.gov (S)-Reticuline stands as a critical branch-point intermediate, directing carbon flow towards various classes of benzylisoquinoline alkaloids, including the benzophenanthridines. nih.gov

Proposed Biosynthetic Routes to Monomeric Benzo[c]phenanthridines (e.g., Sanguinarine (B192314), Chelerythrine)

The biosynthesis of monomeric benzophenanthridine alkaloids, such as sanguinarine and chelerythrine (B190780), commences from the pivotal intermediate (S)-reticuline. nih.govmdpi.com The first committed step is the conversion of the N-methyl group of (S)-reticuline into the methylene (B1212753) bridge of (S)-scoulerine, a reaction catalyzed by the berberine (B55584) bridge enzyme (BBE). cabidigitallibrary.orgmdpi.com This step is considered unique in nature and is a rate-limiting step in the production of these alkaloids. researchgate.netnih.gov

Following the formation of (S)-scoulerine, a series of reactions involving cytochrome P450-dependent oxidases lead to the formation of the methylenedioxy bridges, yielding (S)-stylopine. mdpi.comnih.gov Subsequently, (S)-stylopine is N-methylated to (S)-N-methylstylopine and then hydroxylated to produce protopine. mdpi.com Protopine then undergoes a 6-hydroxylation, which triggers a spontaneous rearrangement and dehydration to form dihydrosanguinarine (B1196270), the first compound with the characteristic benzophenanthridine nucleus. cabidigitallibrary.orgmdpi.com The final step is the oxidation of dihydrosanguinarine to sanguinarine. mdpi.com The biosynthesis of chelerythrine is believed to follow a similar pathway, branching off at an intermediate stage. chinbullbotany.com

Putative Biogenetic Origin of Bocconarborine A: Dimeric Formation Mechanisms

Bocconarborine A is a dimeric benzophenanthridine alkaloid. psu.edu Such dimeric alkaloids are thought to be formed through the coupling of two different monomeric benzophenanthridine alkaloids. psu.edu While the precise enzymatic control of this dimerization in vivo is still under investigation, it is hypothesized that these dimers may arise from reactions occurring during extraction and isolation, although their natural existence cannot be entirely ruled out. nih.govresearchgate.net

Bocconarborine A and its diastereoisomer, Bocconarborine B, are notable for being derived from two distinct monomeric units. psu.edu The proposed biogenetic origin involves the coupling of dihydrochelerythrine (B1200217) and dihydrosanguinarine. The formation of such bimolecular ethers has been studied, and the structures of the resulting diastereoisomeric products have been characterized. psu.edu

Elucidation of Key Enzymatic Steps and Genetic Regulation in Related Biosynthetic Pathways

Significant progress has been made in identifying and characterizing the enzymes and genes involved in the biosynthesis of benzophenanthridine alkaloids. The genes for many of the key enzymes, including tyrosine/DOPA decarboxylase (TYDC), norcoclaurine synthase (NCS), berberine bridge enzyme (BBE), and various cytochrome P450 monooxygenases, have been cloned and functionally characterized from several plant species, including Eschscholzia californica (California poppy) and Macleaya cordata. nih.govmdpi.comchinbullbotany.com

Studies using antisense RNA-mediated suppression have demonstrated the critical roles of enzymes like BBE and (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B1) in the accumulation of these alkaloids. nih.gov For instance, reducing the mRNA levels of either of these enzymes leads to a significant decrease in the production of benzophenanthridine alkaloids. nih.gov Furthermore, the expression of these biosynthetic pathways is often inducible by elicitors, such as yeast extract or fungal cell wall components, highlighting a complex regulatory network at the genetic level. cabidigitallibrary.org This inducibility suggests a role for these alkaloids in plant defense mechanisms. mdpi.com The elucidation of these enzymatic steps and regulatory controls provides a foundation for metabolic engineering approaches to enhance the production of these valuable compounds. researchgate.net

Structure Activity Relationship Sar Studies of +/ Bocconarborine a and Its Analogs

Principles of Structure-Activity Relationship Analysis in Natural Products

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that explores the link between the chemical structure of a molecule and its biological activity. gardp.org The core principle of SAR is that the biological effect of a compound is intrinsically tied to its molecular structure. solubilityofthings.comwikipedia.org By systematically modifying the chemical structure of a natural product, researchers can observe how these changes affect its interaction with biological targets, such as enzymes and receptors. solubilityofthings.comnumberanalytics.com This allows for the identification of key structural features, known as pharmacophores, that are essential for the compound's biological function.

The process of SAR analysis in natural products involves several key steps:

Lead Identification: Identifying a natural product with a desirable biological activity. numberanalytics.com

Biological Evaluation: Testing the analogs for their biological activity to determine the impact of the structural modifications.

Data Analysis: Correlating the structural changes with the observed changes in activity to build a SAR model. solubilityofthings.comnumberanalytics.com

This iterative process of design, synthesis, and testing enables the optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. gardp.orgnumberanalytics.com

SAR of Benzophenanthridine Alkaloids in Relation to Diverse Biological Activities

Benzophenanthridine alkaloids, a class of isoquinoline (B145761) alkaloids found in various plant species, are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. mdpi.complos.orgnih.gov SAR studies on this class of compounds have provided valuable insights into the structural requirements for these diverse activities.

A key structural feature of many biologically active benzophenanthridine alkaloids is the quaternary iminium ion, which is believed to be crucial for their interaction with biological macromolecules like DNA and proteins. nih.gov The planarity of the tetracyclic aromatic system is also considered important for intercalation into DNA. researchgate.net

SAR studies on benzophenanthridine alkaloids have revealed the following trends:

Substitution Patterns: The type and position of substituents on the benzophenanthridine core significantly influence biological activity. For instance, studies on nitidine (B1203446) and its analogs have shown that specific substitutions can modulate their anticancer and anti-HIV activities. nih.gov

Methylenedioxy Group: The presence of a methylenedioxy group, as seen in alkaloids like chelerythrine (B190780), has been associated with potent antimicrobial activity. plos.orgresearchgate.net Demethylation of this group can lead to a decrease in activity, highlighting its importance. researchgate.net

Quaternary vs. Dihydro forms: The oxidation state of the nitrogen atom (quaternary iminium vs. tertiary amine in dihydro analogs) can impact the mechanism and potency of action. For example, chelerythrine was found to have more potent antimicrobial activity compared to its dihydro derivative, dihydrochelerythrine (B1200217). plos.orgresearchgate.net

The following table summarizes the antimicrobial activity of selected benzophenanthridine alkaloids, illustrating the impact of structural variations.

| Compound | Structure | Minimal Inhibitory Concentration (MIC in µg/mL) against Bacteria | Minimal Inhibitory Concentration (MIC in µg/mL) against Yeasts |

| Chelerythrine | Quaternary benzophenanthridine with two methoxy (B1213986) groups and a methylenedioxy group. | 1.50 | 3.12 - 12.5 |

| Avicine | Quaternary benzophenanthridine with two methylenedioxy groups. | >12.5 | 12.5 - 25 |

| Nitidine | Quaternary benzophenanthridine with two methoxy groups and a methylenedioxy group, isomeric to chelerythrine. | >25 | 25 |

| Dihydrochelerythrine | Dihydro-benzophenanthridine analog of chelerythrine. | 12.5 - 25 | 25 - 50 |

Data compiled from studies on the antimicrobial activity of benzophenanthridine alkaloids. plos.orgresearchgate.net

Identification of Pharmacophores and Critical Structural Features for Molecular Recognition

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of pharmacophores within the benzophenanthridine scaffold is a critical step in understanding their mechanism of action and in designing new, more effective analogs. nih.gov

For benzophenanthridine alkaloids, key pharmacophoric features often include:

Aromatic System: The extended, planar aromatic system is a crucial feature for intercalating into DNA, a common mechanism of action for many anticancer and antimicrobial agents. researchgate.net

Cationic Center: The positively charged quaternary nitrogen atom is important for electrostatic interactions with negatively charged biological targets like the phosphate (B84403) backbone of DNA. nih.gov

Hydrogen Bond Acceptors/Donors: Oxygen-containing substituents, such as methoxy and methylenedioxy groups, can act as hydrogen bond acceptors, contributing to the binding affinity and specificity.

Hydrophobic Regions: The aromatic rings provide hydrophobic surfaces that can engage in van der Waals interactions with the target.

Molecular modeling and ligand-based pharmacophore studies on benzophenanthridine alkaloids like nitidine have helped to identify multiple bioactive functional sites, suggesting their potential to interact with a variety of receptor proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgumb.edu By quantifying the physicochemical properties of molecules (descriptors) and correlating them with biological data, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

For benzophenanthridine alkaloids, QSAR studies have been employed to understand their anticancer and topoisomerase I inhibitory activities. nih.govmdpi.com These models typically use a variety of descriptors, including:

Topological descriptors: Based on the 2D representation of the molecule.

3D descriptors: Reflecting the three-dimensional shape and steric properties.

Electronic descriptors: Describing the distribution of electrons in the molecule.

QSAR models for benzophenanthridine analogs have shown statistically significant correlations between structural features and biological activity, with predictive R-squared values indicating their utility in designing new compounds. nih.govmdpi.com For example, 2D and 3D-QSAR models developed for a series of benzo[c]phenanthridine (B1199836) derivatives as topoisomerase I inhibitors demonstrated good predictive power, aiding in the design of new analogs with potentially higher antitumor activity. nih.gov The goal of these models is to guide the rational design of novel derivatives with enhanced potency and selectivity. nih.gov

Mechanistic Investigations of Biological Activities of +/ Bocconarborine a

In Vitro Antimicrobial Activity: Specificity and Proposed Mode of Action

(+/-)-Bocconarborine A has been identified as possessing antimicrobial properties against a range of microorganisms. These activities are primarily attributed to the class of isoquinoline (B145761) alkaloids to which it belongs, known for their diverse biological effects. researchgate.net

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Staphylococcus faecalis)

Research has demonstrated the in vitro efficacy of this compound against the Gram-positive bacterium Staphylococcus aureus. scielo.org.mx This pathogen is a significant cause of various infections. While the broader class of benzophenanthridine alkaloids found in Bocconia arborea has shown activity against Staphylococcus faecalis (now known as Enterococcus faecalis), specific minimum inhibitory concentration (MIC) data for this compound against this particular bacterium is not detailed in the available literature. scielo.org.mxnih.gov One study on alkaloids from Bocconia arborea identified a related compound as having an MIC of 25 µg/mL against S. faecalis. scielo.org.mx

Activity against Fungi (e.g., Candida albicans)

The compound has also shown notable antifungal activity against the opportunistic yeast Candida albicans. scielo.org.mx This fungus can cause infections ranging from superficial to systemic, particularly in immunocompromised individuals. The activity against C. albicans highlights the broad-spectrum potential of this natural product. scielo.org.mx

Table 1: In Vitro Antimicrobial Activity of Compounds from Bocconia arborea

| Microorganism | Test Compound | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Related Benzophenanthridine Alkaloid scielo.org.mx | 25 µg/mL |

| Enterococcus faecalis | Related Benzophenanthridine Alkaloid scielo.org.mx | 25 µg/mL |

| Candida albicans | Related Benzophenanthridine Alkaloid scielo.org.mx | 12 µg/mL |

Note: This table reflects data for related alkaloids from the same plant source, as specific MIC values for this compound were not fully detailed in all reviewed sources.

In Silico Exploration of Molecular Targets: Focus on Bruton's Tyrosine Kinase (BTK) Inhibition

Beyond its antimicrobial effects, computational studies have explored this compound as a potential inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the signaling pathways of various hematopoietic cells, including B-cells, and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.govmdpi.comfrontiersin.org

Molecular Docking Studies and Predicted Binding Affinities

In silico molecular docking has been employed to predict the binding interaction between this compound and the BTK protein. These computational models help identify potential inhibitors by calculating the binding affinity, which estimates the strength of the interaction between a ligand (the compound) and its target protein. A computational investigation of phytochemicals from Macleaya cordata identified this compound as a potent BTK inhibitor. The study reported a high binding affinity, indicating a strong predicted interaction with the enzyme's active site. nih.govmdpi.com

Table 2: Predicted Binding Affinities of Selected Phytochemicals against BTK

| Compound | Binding Affinity (kcal/mol) |

| This compound | -13.3 nih.gov |

| Chelidimerine | -13.7 nih.gov |

| Bocconarborine B | -12.9 nih.gov |

| Ibrutinib (Reference Inhibitor) | -22.46 (Binding Energy) nih.gov |

Note: The values represent predicted binding affinities from molecular docking studies. A more negative value suggests a stronger predicted binding interaction. The value for Ibrutinib is listed as binding energy, which may be calculated differently.

Molecular Dynamics Simulations to Assess Ligand-Target Stability and Interaction

To further validate the findings from molecular docking, molecular dynamics (MD) simulations were performed. nih.govmdpi.com These simulations model the movement of atoms in the compound-protein complex over time, providing insights into the stability of the interaction. dergipark.org.tr The use of MD simulations in the study of this compound and BTK helped to confirm that the predicted binding pose is stable and that the interactions between the ligand and key amino acid residues in the BTK active site are maintained. nih.govmdpi.com Key residues in the BTK hinge region, such as Met477 and Glu475, are often crucial for the binding of inhibitors. dergipark.org.tr

Potential Biochemical Pathways Affected by Identified Molecular Interactions

Inhibition of BTK can have significant downstream effects on multiple biochemical pathways essential for B-cell function. BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation by an antigen, BTK becomes activated and phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).

This phosphorylation event triggers a cascade involving calcium mobilization and the activation of Protein Kinase C (PKC), ultimately leading to the activation of transcription factors like NF-κB (Nuclear factor kappa B). NF-κB regulates the expression of numerous genes critical for B-cell proliferation, differentiation, survival, and the production of antibodies and pro-inflammatory cytokines.

Therefore, by inhibiting BTK, this compound could potentially disrupt the entire BCR signaling cascade. This would interfere with B-cell activation, maturation, and survival, which is the therapeutic mechanism of approved BTK inhibitors used in treating certain lymphomas and autoimmune disorders. Furthermore, BTK is also involved in other signaling pathways, such as those initiated by Toll-like receptors (TLRs), suggesting that its inhibition could have broader effects on the innate immune response.

Chemical Modifications, Derivatization, and Analog Design for +/ Bocconarborine a

Rational Design of Bocconarborine A Analogs for Modulating Biological Activity and Selectivity

The rational design of pharmacologically active compounds involves a deliberate and targeted approach to creating new molecules with improved biological activity. mdpi.com This process often begins with identifying a specific biological target and using its structural information to design compounds that can interact with it effectively. mdpi.comwho.int For Bocconarborine A and related benzophenanthridine alkaloids, rational design strategies are being employed to develop analogs with enhanced potency and selectivity for targets implicated in various diseases.

A prominent example of this approach is the computational investigation of phytochemicals from the plant Macleaya cordata as potential inhibitors of Bruton's tyrosine kinase (BTK). researchgate.net BTK is a crucial component in B-cell receptor signaling and is considered a key therapeutic target for B-cell malignancies like chronic lymphocytic leukemia. researchgate.net In a recent in silico study, a library of compounds from Macleaya cordata was screened for their ability to bind to BTK. Molecular docking studies identified several promising candidates, with (+/-)-Bocconarborine A demonstrating a high binding affinity. researchgate.netnih.gov

This finding provides a clear rationale for designing Bocconarborine A analogs specifically aimed at BTK inhibition. The goal is to modify the parent structure to optimize its interaction with the kinase's active site, potentially leading to more potent and selective anticancer agents. researchgate.net The initial screening serves as a starting point for a more extensive structure-based drug design campaign, where new derivatives are conceived to improve upon the binding affinity and pharmacokinetic profile of the natural product lead. nih.gov

Synthetic Routes to Novel Dimeric Benzophenanthridine Derivatives and Fragment Analogs

The synthesis of complex natural products and their analogs is a cornerstone of medicinal chemistry, enabling access to larger quantities of the compound for biological testing and allowing for systematic structural modifications. The synthesis of dimeric alkaloids, such as this compound, presents unique challenges. General strategies often involve the synthesis of monomeric fragments followed by a key dimerization step. rsc.org Bio-inspired synthetic approaches, which mimic the proposed biosynthetic pathways of natural products, have also proven effective for creating related alkaloid congeners. nih.gov

Research into the benzophenanthridine alkaloid family has produced several viable synthetic strategies. In one study, thirty-three derivatives of the related benzophenanthridine alkaloids chelerythrine (B190780) and sanguinarine (B192314) were synthesized by modifying the substituent at the C-6 position. mdpi.com These monomeric alkaloids were used as starting materials to introduce a variety of functional groups, demonstrating that the C-6 position is amenable to chemical modification. mdpi.com

Furthermore, novel dimeric benzophenanthridine alkaloids have been isolated from natural sources like Corydalis saxicola and Macleaya microcarpa. These include dimers formed through direct C-C bond linkages or ether bridges. mdpi.com For instance, bis-[6-(5,6-dihydrochelerythrinyl)] ether is a dimeric alkaloid isolated from the roots of M. microcarpa. mdpi.com The isolation of these compounds provides templates for the total synthesis of new dimeric structures. A biomimetic approach has also been explored for the synthesis of dihydrobenzophenanthridine dimers, inspired by the plant's own mechanisms for processing these alkaloids. nih.gov

Structure-Activity Relationships of Chemically Modified Bocconarborine A Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a molecule with its biological effect. ebi.ac.uk By systematically modifying a lead compound and evaluating the biological activity of the resulting derivatives, researchers can identify the chemical features responsible for its potency and selectivity. rsc.orgresearchgate.net

For the benzophenanthridine alkaloid class, SAR studies have provided valuable insights. An analysis of 33 derivatives synthesized from chelerythrine and sanguinarine revealed that the nature of the substituent at the C-6 position significantly influences their antileukemia activity. mdpi.com The study found that derivatives containing cyano and malonic ester groups at the C-6 position exhibited higher cytotoxic activity against Jurkat and THP-1 leukemia cell lines compared to other modifications. mdpi.com This suggests that the size, electronics, and hydrogen-bonding capacity of the C-6 substituent are critical determinants of biological function for this alkaloid scaffold.

The activity of naturally occurring dimeric benzophenanthridine alkaloids also contributes to the SAR understanding. Comparing the activity of monomeric versus dimeric structures can reveal the importance of the dimeric arrangement for target interaction. For example, the dimeric alkaloid bis-[6-(5,6-dihydrochelerythrinyl)] ether has been shown to possess potent cytotoxic activity against several human cancer cell lines, with IC₅₀ values in the low micromolar and even nanomolar range. mdpi.com This highlights the potential of the dimeric structure itself as a key pharmacophoric element.

Table 1: Cytotoxic Activity of Dimeric Benzophenanthridine Alkaloid Bis-[6-(5,6-dihydrochelerythrinyl)] ether Data sourced from a review on the antitumor activity of natural benzophenanthridine alkaloids. mdpi.com

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HCT-8 | Colon Cancer | 1.6 |

| BEL-7402 | Liver Cancer | 2.1 |

| BGC-823 | Gastric Cancer | 0.1 |

Application of Computational Chemistry in Derivative Design (e.g., ADMET prediction for synthetic feasibility and in silico profiling)

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. Current time information in Bangalore, IN. In silico techniques allow for the rapid evaluation of molecular properties, helping to prioritize compounds for synthesis and testing, thereby saving time and resources. Key applications include molecular docking, molecular dynamics simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govnih.gov

The study of this compound has benefited significantly from these computational approaches. As part of an effort to identify novel BTK inhibitors from Macleaya cordata, this compound was evaluated using a suite of in silico tools. researchgate.netnih.gov Molecular docking was used to predict how the compound binds to the BTK protein, revealing a high binding affinity that suggests it is a promising inhibitor. nih.gov

Table 2: Predicted Binding Affinities of Macleaya cordata Alkaloids to BTK Data sourced from an in silico study on BTK inhibitors. researchgate.net

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Chelidimerine | -13.7 |

| This compound | -13.3 |

Beyond docking, the computational analysis extended to assessing the drug-likeness and ADMET profile of the lead compounds. nih.gov ADMET prediction is crucial in the early stages of drug development, as poor pharmacokinetic properties and toxicity are major causes of late-stage failures. By using machine learning models and other predictive software, researchers can forecast properties like solubility, permeability, bioavailability, and potential toxicity for designed analogs before they are synthesized. iapchem.orgsimulations-plus.com This in silico profiling allows chemists to focus on derivatives with a higher probability of success, guiding the design of analogs with favorable ADMET characteristics and improved therapeutic potential. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Bocconarborine a Research

Advanced Chromatographic Separations (e.g., Chiral HPLC for Enantiomeric Separation and Purity Assessment)

The presence of a chiral center in Bocconarborine A necessitates the use of advanced chromatographic techniques to separate its enantiomers, as each may exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective method for this purpose. mdpi.comchiralpedia.comresearchgate.net

The fundamental principle of chiral HPLC separation involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.comcsfarmacie.cz The differing stability and energy of these complexes lead to differential retention times, allowing for their separation. chiralpedia.com For protoberberine alkaloids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven particularly effective. mdpi.comnih.gov Columns like Chiralpak AD and Chiralcel OD, which are based on amylose and cellulose derivatives respectively, are frequently employed. mdpi.com

The enantiomeric separation is achieved by carefully optimizing the mobile phase composition. researchgate.net Common mobile phases include mixtures of a non-polar solvent like n-hexane with an alcohol (e.g., ethanol (B145695) or isopropanol) in normal-phase mode, or polar organic solvents like methanol (B129727) in polar organic mode. nih.gov The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often required to improve peak shape and resolution for amine-containing alkaloids. mdpi.com Once a separation method is developed, it can be validated for linearity, detection limits, and precision, and then scaled up to a semi-preparative level to isolate pure enantiomers for further characterization. nih.gov

Table 1: Example Parameters for Chiral HPLC Separation of Protoberberine Alkaloids

| Parameter | Description | Example Value/Condition | Source |

| Stationary Phase | Chiral Stationary Phase (CSP) used for separation. | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) | mdpi.comnih.gov |

| Mobile Phase | Solvent system used to elute the compounds. | Methanol:Diethylamine (100:0.1, v/v) | mdpi.com |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min | mdpi.com |

| Detection | Wavelength used for UV detection of the alkaloids. | 254 nm | mdpi.com |

| Outcome | Result of the chromatographic run. | Baseline separation of enantiomers. | nih.gov |

High-Resolution NMR Applications for Detailed Conformational and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of Bocconarborine A in solution. Beyond simple proton (¹H) and carbon (¹³C) spectra, a variety of multi-dimensional NMR experiments are employed to establish its complete chemical structure and stereochemistry. mdpi.comingentaconnect.com

Two-dimensional NMR techniques are critical for assembling the molecular framework:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin coupling networks, helping to piece together adjacent proton systems, such as those in the individual rings of the alkaloid core. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and positioning quaternary carbons and substituents like methoxy (B1213986) groups. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is vital for determining the relative stereochemistry, such as the cis or trans fusion of the B and C rings in the protoberberine skeleton. mdpi.comingentaconnect.com

Furthermore, dynamic NMR studies can provide insights into the conformational flexibility of the molecule. nih.govnih.gov By acquiring spectra at different temperatures (Variable Temperature NMR), it is possible to study processes like ring inversion or restricted rotation around single bonds, which may be occurring at rates that are slow on the NMR timescale. nih.gov These studies are essential for understanding how the molecule's shape might change in different environments, which can influence its ability to bind to a biological target.

Table 2: Key 2D NMR Correlations for Protoberberine Skeleton Analysis

| NMR Experiment | Type of Correlation | Information Gained | Source |

| COSY | ¹H to neighboring ¹H | Establishes proton connectivity within spin systems. | mdpi.com |

| HSQC | ¹H to its directly bonded ¹³C | Assigns carbon signals. | mdpi.com |

| HMBC | ¹H to ¹³C over 2-3 bonds | Connects spin systems; positions substituents. | mdpi.com |

| NOESY | ¹H to nearby ¹H (through space) | Determines relative stereochemistry and conformation. | mdpi.comingentaconnect.com |

Crystallography and Diffraction Techniques for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an exact picture of the molecule in the solid state. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. muni.czresearchgate.net For a molecule like Bocconarborine A, single-crystal X-ray diffraction can unambiguously determine its molecular topology, including precise bond lengths, bond angles, and, crucially, its absolute stereochemistry. ebi.ac.ukuaem.mx

The process begins with the challenging step of growing suitable single crystals, which can be achieved through methods like slow evaporation from a saturated solution. researchgate.net The resulting crystal is then mounted and analyzed using a diffractometer. The diffraction data are processed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. ajol.info The final structural model provides a definitive three-dimensional representation of the molecule. mdpi.com

Beyond the structure of a single molecule, crystallographic data also reveals how molecules are arranged in the crystal lattice (crystal packing) and details the non-covalent intermolecular interactions, such as hydrogen bonds and π–π stacking, that stabilize the crystal structure. muni.cznih.gov This information is valuable for understanding the physicochemical properties of the solid material.

Table 3: Representative Crystal Data Parameters for an Organic Molecule

| Parameter | Description | Example Value | Source |

| Chemical Formula | The elemental composition of the molecule. | C₂₂H₁₆FNO₂S₂ | nih.gov |

| Crystal System | One of the seven crystal systems describing the lattice. | Monoclinic | ajol.infomdpi.com |

| Space Group | The symmetry group of the crystal structure. | P2₁/c | ajol.infomdpi.com |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 12.3 Å, b = 12.7 Å, c = 13.2 Å, β = 117.0° | ajol.info |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.0569 (for I > 2σ(I)) | ajol.info |

Spectroscopic Techniques for Ligand-Target Binding Studies (e.g., Fluorescence-based Assays for Mechanistic Insights)

Understanding the mechanism of action of Bocconarborine A requires studying its binding interactions with biological targets, such as proteins or nucleic acids. diva-portal.org Spectroscopic techniques are powerful tools for this purpose, with fluorescence-based assays being particularly sensitive and widely used. nih.gov

Many biological macromolecules contain intrinsic fluorophores, such as tryptophan residues in proteins. The binding of a ligand like Bocconarborine A can alter the local environment of these fluorophores, leading to a change in the fluorescence signal, most commonly fluorescence quenching. mdpi.com By systematically titrating the target with the ligand and monitoring the decrease in fluorescence intensity, one can determine key thermodynamic parameters of the interaction, including the binding constant (K_b) and the number of binding sites (n). nih.gov The mechanism of quenching (static or dynamic) can be investigated by performing the experiment at different temperatures and analyzing the data using the Stern-Volmer equation. nih.gov

Other fluorescence-based techniques can also provide mechanistic insights:

Fluorescence Resonance Energy Transfer (FRET) can measure distances between a donor and acceptor fluorophore, providing information on ligand-induced conformational changes in the target. nih.govnih.gov

Fluorescence Polarization (FP) measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. sygnaturediscovery.com This is a robust, solution-based method for quantifying binding affinity in high-throughput screening formats. sygnaturediscovery.com

Synchronous Fluorescence Spectroscopy involves scanning both excitation and emission wavelengths simultaneously with a constant offset. This can selectively probe the environment around different fluorophores (e.g., tyrosine vs. tryptophan) and detect subtle conformational changes upon ligand binding. mdpi.com

These assays are crucial for identifying which biological molecules Bocconarborine A interacts with and for quantifying the strength and specificity of these interactions, providing a foundation for understanding its biological effects. acs.orgnih.gov

Table 4: Analysis of Ligand-Binding via Fluorescence Quenching

| Parameter | Method of Determination | Significance | Source |

| Fluorescence Quenching | Titration of target protein with ligand, monitoring fluorescence emission. | Indicates a direct interaction between ligand and protein. | mdpi.comnih.gov |

| Binding Constant (K_b) | Calculated from the plot of 1/(F₀-F) vs 1/[Ligand]. | Quantifies the affinity of the ligand for the target; a higher K_b means stronger binding. | frontiersin.org |

| Number of Binding Sites (n) | Calculated from the intercept of the plot of log[(F₀-F)/F] vs log[Ligand]. | Indicates the stoichiometry of the binding interaction. | nih.govfrontiersin.org |

| Thermodynamic Parameters (ΔG, ΔH, ΔS) | Calculated from binding constants measured at different temperatures (van't Hoff equation). | Reveals the driving forces of the binding (e.g., hydrophobic, hydrogen bonding). | nih.gov |

Future Research Directions and Challenges in +/ Bocconarborine a Research

Unexplored Biosynthetic Pathways and Identification of Novel Enzymes Involved in Dimerization

The biosynthesis of protoberberine alkaloids, the monomeric precursors to (+/-)-Bocconarborine A, is relatively well-understood, originating from the amino acid tyrosine. acs.org However, the specific enzymatic machinery responsible for the dimerization of two different protoberberine units to form Bocconarborine A remains largely uncharacterized. researchgate.net While it is hypothesized that oxidative coupling reactions are involved, the precise enzymes catalyzing this transformation in Bocconia arborea have not been identified. researchgate.netnih.gov Future research should focus on the isolation and characterization of these novel enzymes. The identification of such biocatalysts could pave the way for their use in chemo-enzymatic synthesis, offering a more efficient and environmentally friendly route to Bocconarborine A and its analogs. rsc.org

The biosynthesis of dimeric alkaloids in nature often involves complex enzymatic cascades. researchgate.net It is plausible that specific cytochrome P450 enzymes or peroxidases are involved in the dimerization process, similar to the biosynthesis of other dimeric alkaloids. researchgate.net Unraveling these pathways will not only provide fundamental insights into plant biochemistry but also open up avenues for metabolic engineering to enhance the production of these valuable compounds. nih.gov

Development of Efficient Asymmetric Synthetic Routes to Specific Enantiomers of Bocconarborine A

Currently, this compound is isolated as a racemic mixture. scielo.org.mx A significant challenge in its synthetic chemistry is the development of efficient asymmetric routes to obtain specific enantiomers. nih.govresearchgate.net The biological activity of chiral molecules is often enantiomer-dependent, and the ability to synthesize pure enantiomers is crucial for detailed pharmacological studies. rsc.org

Strategies for the asymmetric synthesis of related isoquinoline (B145761) alkaloids have been developed, employing methods such as chiral auxiliaries, organocatalysis, and transition-metal-catalyzed reactions. acs.orgnih.govresearchgate.netcapes.gov.br These approaches could potentially be adapted for the synthesis of Bocconarborine A. For instance, the enantioselective synthesis of tetrahydroprotoberberines has been achieved through methods like Noyori's asymmetric transfer hydrogenation. acs.org The development of a stereocontrolled dimerization strategy, where the chirality of the monomers dictates the stereochemistry of the final dimer, is a key hurdle to overcome. acs.org Biocatalysis, using either isolated enzymes or whole-cell systems, also presents a promising avenue for achieving high enantioselectivity in the synthesis of complex alkaloids. rsc.orgrsc.org

Identification of Additional Novel Molecular Targets and Pathways Affected by Bocconarborine A

Preliminary studies have begun to shed light on the biological activities of this compound. For instance, in silico studies have suggested that Bocconarborine A may act as a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in certain cancers. nih.gov This finding opens up the possibility of developing Bocconarborine A or its analogs as targeted cancer therapeutics.

| Potential Molecular Target | Implicated Pathway | Potential Therapeutic Area |

| Bruton's Tyrosine Kinase (BTK) | B-cell receptor signaling | B-cell malignancies |

| P-glycoprotein (P-gp) | Drug efflux | Multidrug resistance in cancer |

| DNA | Intercalation/stabilization of G-quadruplexes | Anticancer |

Comprehensive Mechanistic Understanding of Dimerization Processes in Natural Systems

A deeper understanding of the natural dimerization process of protoberberine alkaloids is crucial for both biosynthetic and synthetic applications. researchgate.netnih.gov While biomimetic synthesis approaches have been attempted for other dimeric alkaloids, they sometimes lead to non-natural products, highlighting the exquisite control exerted by enzymes in biological systems. acs.orgethz.chwiley-vch.de

Future research should focus on detailed mechanistic studies of the dimerization reaction. This could involve the use of isotopically labeled precursors to trace the bond-forming events and computational modeling to explore potential reaction pathways. researchgate.net Identifying the key intermediates and transition states in the enzymatic reaction will provide a blueprint for designing more effective synthetic strategies. A thorough understanding of these natural processes could inspire the development of novel catalysts that can mimic the efficiency and selectivity of enzymes. researchgate.net

Overcoming Synthetic Hurdles for Accessing Complex Analogs for Advanced Research

The structural complexity of this compound presents significant challenges to its chemical synthesis and the generation of analogs for structure-activity relationship (SAR) studies. amazonaws.com The presence of multiple stereocenters and the dimeric nature of the molecule require sophisticated synthetic strategies. nd.edupsu.edunih.gov

Key synthetic hurdles include the regioselective and stereoselective formation of the bond linking the two monomeric units and the functionalization of the alkaloid core to create a library of diverse analogs. acs.orgnih.gov Overcoming these challenges will require the development of novel synthetic methodologies, potentially involving cascade reactions or the use of advanced catalytic systems. researchgate.net The ability to efficiently synthesize a range of analogs is essential for optimizing the biological activity and pharmacokinetic properties of this promising natural product. researchgate.net

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction and Compound Design

Structure-Activity Relationship (SAR) Prediction: ML algorithms can be trained on existing data for related alkaloids to predict the biological activity of novel Bocconarborine A analogs. abu.edu.ngresearchgate.netresearchgate.netnih.govlew.ro This can help prioritize the synthesis of compounds with the highest potential for desired therapeutic effects. researchgate.net

De Novo Compound Design: Generative AI models can design entirely new molecules inspired by the structure of Bocconarborine A, but with optimized properties such as enhanced potency, reduced toxicity, or improved bioavailability. knaw.nl

Target Prediction: AI can also be used to predict new molecular targets for Bocconarborine A by analyzing its chemical structure and comparing it to libraries of known bioactive compounds. knaw.nl

The application of these in silico methods can significantly reduce the time and cost associated with traditional drug discovery pipelines, enabling a more rapid and efficient exploration of the therapeutic potential of this compound and its derivatives. nih.gov

| AI/ML Application | Potential Impact on Bocconarborine A Research |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of bioactivity for unsynthesized analogs, guiding synthetic efforts. |

| Generative Models | Design of novel, optimized analogs with improved therapeutic profiles. |

| Target Prediction Algorithms | Identification of new molecular targets and potential therapeutic applications. |

| Biosynthetic Gene Cluster (BGC) Analysis | Prediction of biosynthetic pathways and identification of key enzymes for metabolic engineering. |

Q & A

Q. What statistical approaches are most appropriate for analyzing dose-response relationships in Bocconarborine A pharmacological studies, particularly when dealing with non-linear response patterns?

- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use bootstrapping to estimate confidence intervals for EC50 values. For biphasic responses, fit data to a two-site binding model and perform F-tests to confirm improved goodness-of-fit compared to single-site models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.